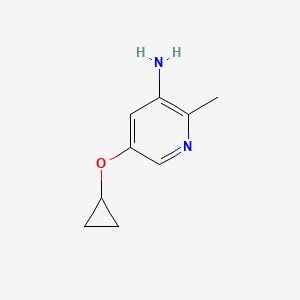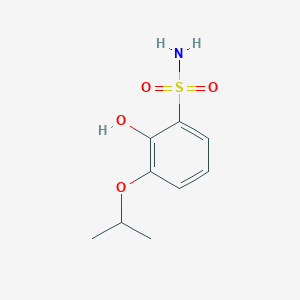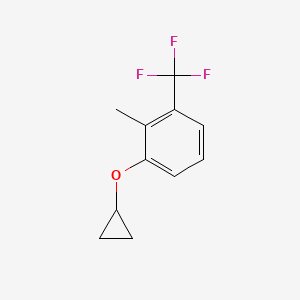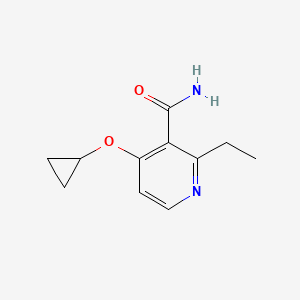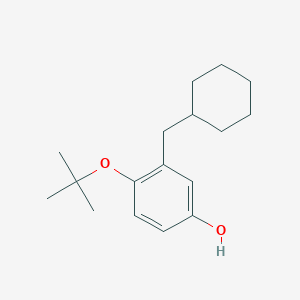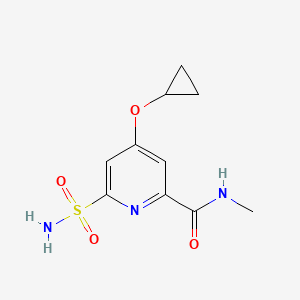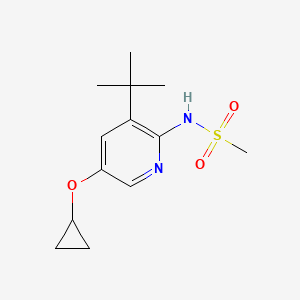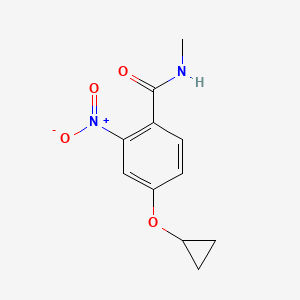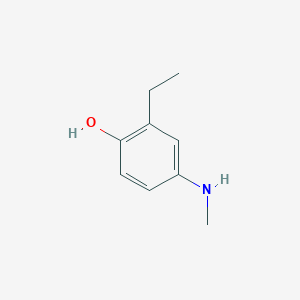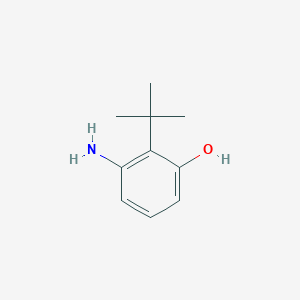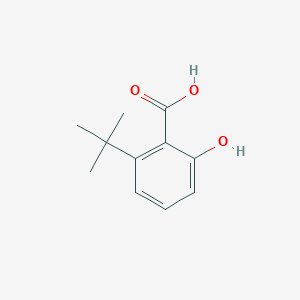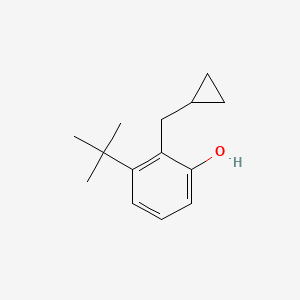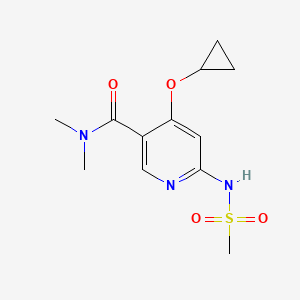
5-Bromo-3-cyclopropoxy-N,N-dimethylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a picolinamide moiety. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of 5-Bromo-3-cyclopropoxy-N,N-dimethylpicolinamide involves several steps. . The reaction conditions typically involve the use of brominating agents, cyclopropyl alcohol, and dimethylamine under controlled temperatures and pressures. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-Bromo-3-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5-Bromo-3-cyclopropoxy-N,N-dimethylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
5-Bromo-3-cyclopropoxy-N,N-dimethylpicolinamide can be compared with other similar compounds, such as:
5-Bromo-N,3-dimethoxy-N-methylpicolinamide: This compound has a similar structure but with methoxy groups instead of the cyclopropoxy group.
5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide: This compound differs in the position of the bromine atom on the picolinamide ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H13BrN2O2 |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
5-bromo-3-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(15)10-9(16-8-3-4-8)5-7(12)6-13-10/h5-6,8H,3-4H2,1-2H3 |
Clé InChI |
VJJXFYDNOYLBRL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=C(C=N1)Br)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


